Elevated Lipophilicity (LogP) vs. Des-Chloro Analogue Enables Superior Membrane Partitioning
The target compound exhibits a calculated LogP of 5.61, compared to an estimated LogP of approximately 4.2 for the des-chloro analogue (2-nitro-N-phenyl-4-(trifluoromethyl)aniline, CAS 2715-01-7). This ΔLogP of +1.4 indicates significantly higher lipophilicity, which is a critical parameter for membrane permeability in cellular assays and bioavailability in whole-organism studies. The increase is attributable to the chloro substituent's contribution to the molecule's hydrophobic surface area.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.61 |
| Comparator Or Baseline | Des-chloro analogue (2-nitro-N-phenyl-4-(trifluoromethyl)aniline): LogP ≈ 4.2 |
| Quantified Difference | ΔLogP = +1.4 |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 or similar. |
Why This Matters
A higher LogP is essential for applications requiring penetration of lipid bilayers, making this compound a superior starting point for designing cell-permeable inhibitors or agrochemicals compared to its less lipophilic analogues.
